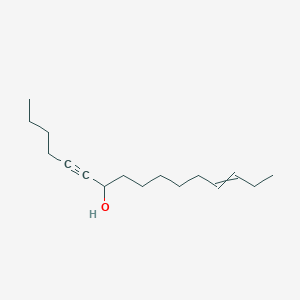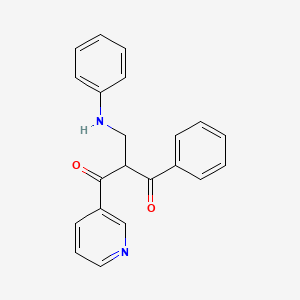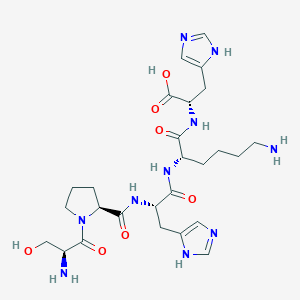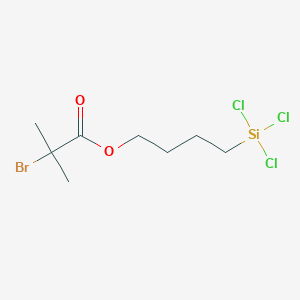![molecular formula C25H34Br2N6S B12611695 Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-22-7](/img/structure/B12611695.png)
Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organosulfur compound. Thiourea derivatives have garnered significant attention due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound is particularly interesting due to its unique structure, which includes bromophenyl and piperazinyl groups.
Preparation Methods
The synthesis of thiourea derivatives typically involves the reaction of primary amines with isothiocyanates. For the specific compound Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-, the synthetic route would involve the reaction of 3-bromophenyl isothiocyanate with 4-methyl-1-piperazine . The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is used as a reducing agent in various chemical processes.
Reduction: Thiourea can be reduced to form thiols, which are useful in organic synthesis.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, elastomers, and other materials.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or the interaction with cellular components. For example, thiourea compounds can inhibit the activity of certain oxidases, leading to reduced oxidative stress in cells . The molecular targets and pathways involved vary depending on the specific application but often include key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be compared with other thiourea derivatives such as N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea . While both compounds share a thiourea core, the presence of bromophenyl and piperazinyl groups in the former provides unique chemical and biological properties. Similar compounds include:
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Investigated for its potential in treating type II diabetes mellitus.
These comparisons highlight the versatility and unique properties of Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- in various scientific and industrial applications.
Properties
CAS No. |
649740-22-7 |
|---|---|
Molecular Formula |
C25H34Br2N6S |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]thiourea |
InChI |
InChI=1S/C25H34Br2N6S/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34) |
InChI Key |
XPXGXEJEMJNYAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)





![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)

![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
